

# Pharmacokinetic Profiles of Select PI3K Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

Get Quote

The table below summarizes the key pharmacokinetic parameters for several PI3K inhibitors, highlighting their differences in absorption, metabolism, and elimination.

Inhibitor (Brand Name)	Primary Target	Approval Status	Key PK Parameters	Metabolism	Elimination Half-life (Mean ± SD)	Route of Excretion
<b>Alpelisib</b> (Piqray/Vijoice) [1]	PI3K $\alpha$ (p110 $\alpha$ )	FDA & EMA Approved	Rapid and important absorption [1]	Limited CYP P450- mediated [1]	17.5 ± 5.9 hours [1]	Predominantly biliary [1]
<b>Copanlisib</b> (Aliqopa) [2]	Pan- PI3K (all Class I isoforms)	FDA Approved	Intravenous administration [2]	Information not in sources	Information not in sources	Information not in sources
<b>Duvelisib</b> (Copiktra) [2]	PI3K $\delta$ , PI3K $\gamma$	FDA Approved	Oral administration [2]	Information not in sources	Information not in sources	Information not in sources
<b>Idelalisib</b> (Zydelig) [2]	PI3K $\delta$	FDA Approved	Oral administration [2]	Information not in sources	Information not in sources	Information not in sources
<b>Inavolisib</b> [3]	PI3K $\alpha$ (p110 $\alpha$ )	Investigational	Oral administration;	Information not in	Information not in	Information not in sources

Inhibitor (Brand Name)	Primary Target	Approval Status	Key PK Parameters	Metabolism	Elimination Half-life (Mean $\pm$ SD)	Route of Excretion
			Preclinical data shows activity in spheroid models [3]	sources	sources	

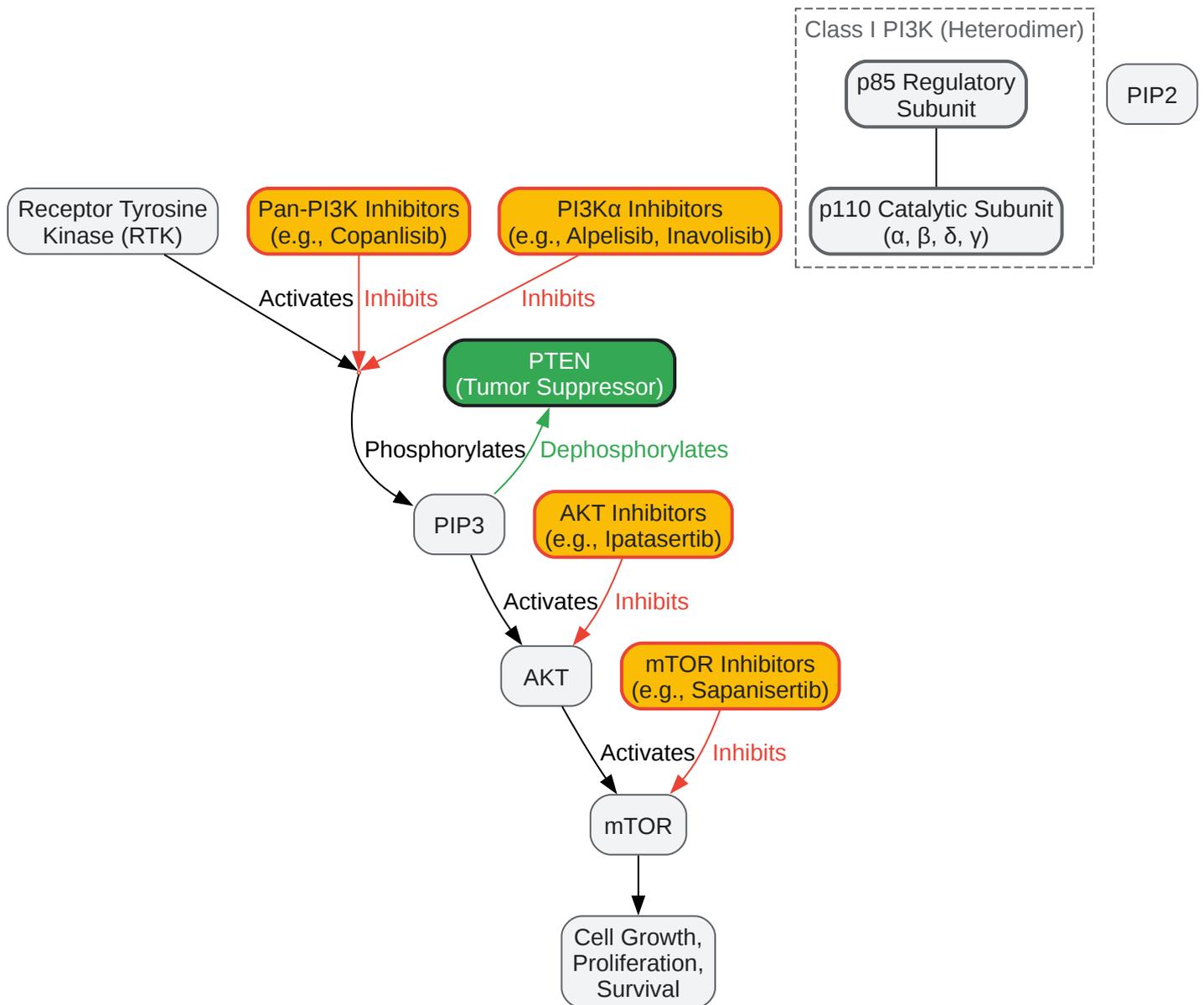
## Experimental Data and Methodologies

The pharmacokinetic data for these drugs are derived from rigorous clinical trials and preclinical studies.

- **Alpelisib Clinical PK Protocol:** A typical Phase I study design involves administering a single oral dose of alpelisib (e.g., 50 mg as granules or tablets) to healthy adults under fed or fasted conditions in a randomized, crossover manner. Blood samples are collected at specified time points (pre-dose, 1, 2, 4, 6, and up to 96 hours post-dose). Plasma concentrations of alpelisib are measured using a validated **liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay**. Non-compartmental analysis is then used to determine PK parameters like  $C_{max}$ ,  $T_{max}$ , AUC, and  $t_{1/2}$  [4] [5].
- **Preclinical Combination Screening:** To evaluate the activity of PI3K inhibitors like alpelisib and inavolisib in combination with other targeted agents, researchers use **multi-cell type tumor spheroids**. These 3D models are composed of malignant cells, endothelial cells, and mesenchymal stem cells. Inhibitors are tested over a concentration range, starting at or near the clinical  $C_{max}$ . The anti-tumor activity is assessed by measuring cell viability after drug exposure, allowing for the identification of synergistic or additive effects between drugs [3].

## PI3K/AKT/mTOR Signaling Pathway and Inhibitor Mechanism

PI3K inhibitors work by targeting key nodes in a crucial intracellular signaling pathway that is frequently mutated in cancer. The following diagram illustrates the pathway and the site of action for different inhibitor classes.



[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis regulating cell growth and survival [2]. The pathway is activated by receptor tyrosine kinases (RTKs), leading to the phosphorylation of the lipid PIP2 to PIP3

by the PI3K enzyme (a heterodimer of p85 and p110 subunits) [3] [2]. PIP3 recruits AKT to the membrane for activation, which in turn activates mTOR, driving oncogenic processes [2]. The tumor suppressor **PTEN** negatively regulates this pathway by dephosphorylating PIP3 back to PIP2 [2]. Different classes of inhibitors target specific nodes: **PI3K $\alpha$  inhibitors** (alpelisib, inavolisib) and **pan-PI3K inhibitors** (copanlisib) target the p110 catalytic subunit, while **AKT** and **mTOR inhibitors** act on downstream components [3] [2].

## Key Differentiators and Clinical Implications

- **Isoform Selectivity and Toxicity:** A major differentiator is inhibitor selectivity. **Alpelisib** and **inavolisib** are selective for the p110 $\alpha$  isoform, leading to a more manageable toxicity profile (though hyperglycemia remains a key adverse event). In contrast, **pan-PI3K inhibitors** like copanlisib are associated with broader, dose-dependent toxicities, and inhibitors of the  $\delta/\gamma$  isoforms (e.g., duvelisib) carry serious immune-related risks [3] [2].
- **Rational Combination Strategies:** Preclinical and clinical data support combination therapies to overcome resistance. For example, combining a PI3K $\alpha$  inhibitor with a **MEK inhibitor** (selumetinib), **ERK inhibitor** (ravoxertinib), or specific **KRAS(G12C/D) inhibitors** has shown additive or synergistic effects in tumor spheroid models [3]. Vertical inhibition of the pathway with a PI3K inhibitor plus an **AKT inhibitor** (ipatasertib) or **mTOR inhibitor** (sapanisertib) is also an active area of investigation [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Pharmacokinetics and Pharmacodynamic of Alpelisib [pubmed.ncbi.nlm.nih.gov]
2. PI3K Inhibitors in Cancer: Clinical Implications and ... [mdpi.com]
3. Combinatorial screen of targeted agents with the PI3K ... [pmc.ncbi.nlm.nih.gov]
4. Phase Ib and pharmacokinetics study of alpelisib, a ... [frontiersin.org]
5. Predicting and Confirming Bioequivalence of Alpelisib Oral ... [link.springer.com]

To cite this document: Smolecule. [Pharmacokinetic Profiles of Select PI3K Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b525808#dezapelisib-pharmacokinetic-profile-vs-competitors>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)